7-Oxa-3-silabicyclo[4.1.0]heptane (9CI)
Description
7-Oxa-3-silabicyclo[4.1.0]heptane (9CI) (CAS 188178-33-8) is a bicyclic organosilicon compound with the molecular formula C₅H₁₀OSi and a molecular weight of 114.2178 g/mol . Its structure features a seven-membered bicyclo[4.1.0] framework containing an oxygen atom in the 7-position and a silicon atom in the 3-position (Figure 1). The InChI string (1S/C5H10OSi/c1-2-7-3-5-4(1)6-5/h4-5H,1-3,7H2) highlights its connectivity, including the bridging oxygen and silicon atoms .
This compound is of interest in organosilicon chemistry due to its hybrid organic-inorganic structure, which may confer unique reactivity, stability, and applications in materials science or catalysis.
Properties
CAS No. |
188178-33-8 |
|---|---|
Molecular Formula |
C5H10OSi |
Molecular Weight |
114.219 |
IUPAC Name |
7-oxa-4-silabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H10OSi/c1-2-7-3-5-4(1)6-5/h4-5H,1-3,7H2 |
InChI Key |
FQMXGKXVZGQZDF-UHFFFAOYSA-N |
SMILES |
C1C[SiH2]CC2C1O2 |
Synonyms |
7-Oxa-3-silabicyclo[4.1.0]heptane (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Oxabicyclo[4.1.0]heptane (CAS 286-20-4)
Comparison :
- The absence of silicon in this analog reduces molecular weight and alters electronic properties. The Si-O bond in the target compound is longer (1.63 Å vs.
3-Oxiranyl-7-Oxabicyclo[4.1.0]heptane (Vinyl Cyclohexene Dioxide, VCD)
Comparison :
- The additional epoxy group in VCD enhances its utility in polymer chemistry, whereas the silicon atom in the target compound may offer hydrolytic stability or compatibility with silicone-based materials .
Fluorine-Substituted Derivatives
1,5,5-Trifluoro-7-Oxabicyclo[4.1.0]heptane (CAS 145706-22-5)
Comparison :
- Fluorination increases molecular weight and polarity compared to the target compound. The trifluoro derivative likely exhibits enhanced thermal stability and resistance to oxidation, whereas the silicon atom may confer distinct steric or Lewis acidic properties .
Silicon-Free Bicyclic Compounds
7,7-Dibromobicyclo[4.1.0]heptane Derivatives
Comparison :
- The silicon atom in the target compound may alter radical or ionic reactivity pathways compared to halogenated analogs. For example, Si-C bonds are more prone to cleavage under basic conditions .
Functionalized Derivatives
3-(1,3-Dioxolan-2-yl)-7-Oxabicyclo[4.1.0]heptane (CAS 19207-19-3)
Comparison :
- The dioxolane group enhances solubility in polar solvents, whereas the silicon atom in the target compound may increase lipophilicity .
Data Tables
Table 1. Structural and Physical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| 7-Oxa-3-silabicyclo[4.1.0]heptane (9CI) | 188178-33-8 | C₅H₁₀OSi | 114.22 | Not reported | Not reported |
| 7-Oxabicyclo[4.1.0]heptane | 286-20-4 | C₆H₁₀O | 98.14 | 129–130 | 40 |
| 1,5,5-Trifluoro-7-Oxabicyclo[4.1.0]heptane | 145706-22-5 | C₆H₇F₃O | 152.11 | Not reported | Not reported |
| 3-(1,3-Dioxolan-2-yl)-7-Oxabicyclo[4.1.0]heptane | 19207-19-3 | C₉H₁₄O₃ | 170.21 | Not reported | Not reported |
Table 2. Thermodynamic Data for 7-Oxabicyclo[4.1.0]heptane (CAS 286-20-4)
| Property | Value (Range) | Units | Temperature (K) | Source |
|---|---|---|---|---|
| Entropy of Fusion (ΔfusS) | 4.47–49.38 | J/mol·K | 193.10–238.10 | NIST |
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